N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring a pyridinone core substituted with a methoxy group, a tetrazole-thioether moiety, and an ethoxyphenyl acetamide side chain. The compound integrates multiple pharmacophoric elements, including:
- Pyridinone ring: Known for its role in modulating kinase inhibition and anti-inflammatory activity.
- Tetrazole-thioether group: Enhances metabolic stability and bioavailability, commonly employed in medicinal chemistry to mimic carboxylates .
- Ethoxyphenyl acetamide: A lipophilic substituent that may improve membrane permeability and target binding affinity .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-4-29-15-7-5-13(6-8-15)20-18(27)11-25-10-17(28-3)16(26)9-14(25)12-30-19-21-22-23-24(19)2/h5-10H,4,11-12H2,1-3H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZSQOSHPCYDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the ethoxyphenyl derivative and the methoxy-oxopyridine derivative. These intermediates are then subjected to further reactions, including nucleophilic substitution and condensation reactions, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Industrial production also requires stringent quality control measures to monitor the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups and structural features enable it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing key functional groups. Below is a detailed analysis based on available evidence:
Pyridinone-Based Acetamides
- N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) : Structural Similarities: Contains a pyrazole-thiazole core linked to an acetamide group. Key Differences: Lacks the tetrazole-thioether and pyridinone moieties. Activity: Exhibits moderate anti-inflammatory activity in murine models (IC₅₀ = 12 µM for COX-2 inhibition).
- N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) : Structural Similarities: Shares the acetamide backbone and methoxy-substituted aromatic system. Key Differences: Incorporates an indole ring and chlorobenzoyl group instead of pyridinone. Activity: Demonstrated potent antiproliferative effects against HeLa cells (IC₅₀ = 0.8 µM).
Tetrazole-Containing Analogs
- 3'-[(4-Acetate phenyl-1N-ethoxyphthalimido-6'-pyridin-2-yl]-3,3a'-dihydro-6'H-spiro [indole-3,5'-[1,3]-thiazole[4,5-c]isoxazol]-2(1H)-ones : Structural Similarities: Features a spirocyclic system with pyridine and tetrazole-like thiazolo-isoxazole. Key Differences: Replaces the pyridinone with a fused spiro-indole scaffold. Activity: Antimicrobial activity against E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 4 µg/mL).
- (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide : Structural Similarities: Contains a thiadiazole-tetrazole hybrid linked to acetamide. Key Differences: Uses an imidazo-thiadiazole core instead of pyridinone. Activity: Reported antitumor activity in breast cancer cell lines (IC₅₀ = 5.2 µM).
Ethoxyphenyl-Substituted Derivatives
- N-(5-methyl-1,3-thiazol-2-yl)-4-(oxolan-2-ylmethoxy)benzamide (CAS: 749906-14-7) : Structural Similarities: Ethoxyphenyl-like substitution with a tetrahydrofuran-methoxy group. Key Differences: Lacks the pyridinone and tetrazole-thioether motifs. Activity: Antifungal activity against C. albicans (MIC = 16 µg/mL).
Comparative Data Table
Research Findings and Limitations
- Synthetic Challenges : Compared to simpler acetamides (e.g., Compound 41), its tetrazole-thioether linkage may require specialized coupling reagents (e.g., EDCI/HOBt), as seen in spiro-indole analogs .
- Metabolic Stability : The ethoxyphenyl group likely enhances half-life over hydroxylated analogs, similar to CAS 749906-14-7 .
Biological Activity
N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with significant potential for biological activity. This article explores its mechanisms, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds and features a unique structure that includes a tetrazole moiety and a pyridine derivative. Its IUPAC name is as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(4-ethoxyphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
| Molecular Formula | C19H22N6O4S |
| CAS Number | 920407-83-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The functional groups within its structure facilitate binding to these targets, potentially modulating their activity. For example, the tetrazole group is known for its ability to enhance solubility and bioavailability, which could contribute to the compound's efficacy in biological systems.
Inhibition of Enzymes
Research indicates that compounds similar to this compound can act as inhibitors for various enzymes. For instance, studies on related hydroxypyridinone derivatives have shown potent inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. These derivatives exhibited IC50 values as low as 0.789 μM, indicating strong inhibitory potential .
Antioxidant Activity
The compound's structural features also suggest potential antioxidant properties. Research on related compounds has demonstrated significant radical scavenging activity, which is crucial for combating oxidative stress in biological systems. For example, certain derivatives showed an inhibitory rate of 41.48% against DPPH radicals at a concentration of 1 μM, outperforming well-known antioxidants like Trolox .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Aldose Reductase Inhibition : A study focused on multifunctional ALR2 inhibitors highlighted the importance of selectivity towards ALR2 over ALR1, with selectivity indices significantly higher than established controls .
- Antioxidative Properties : Another investigation into hydroxypyridinone derivatives revealed their capacity to suppress lipid peroxidation effectively, further supporting their role as antioxidants .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, emphasizing the need for optimized reaction conditions to achieve high yield and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
